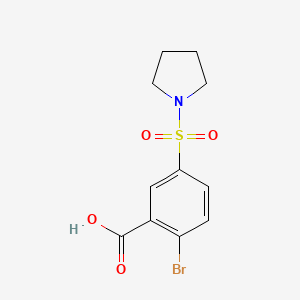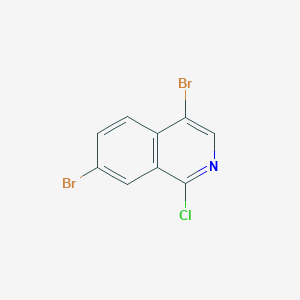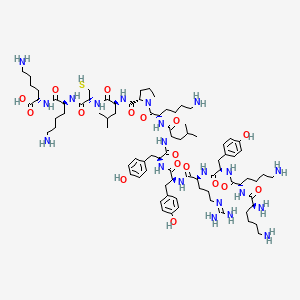
H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Peptides are short chains of amino acids that play a crucial role in various biological processes. H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH is a peptide that has gained significant attention in recent years due to its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH has potential applications in various scientific research areas. It can be used as a tool to study protein-protein interactions, receptor-ligand interactions, and enzyme-substrate interactions. It can also be used to study the structure and function of proteins and peptides.
Mecanismo De Acción
The mechanism of action of H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH is not fully understood. However, it is believed to interact with specific receptors or enzymes, leading to downstream signaling pathways. It can also act as a substrate for enzymes, leading to the formation of biologically active metabolites.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of enzymes, receptors, and ion channels. It can also affect cell proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH in lab experiments is its high purity and specificity. It can also be easily synthesized using the SPPS method. However, one of the limitations is its high cost, which may restrict its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH in scientific research. It can be used to develop new drugs and therapies for various diseases. It can also be used to study the role of specific enzymes and receptors in biological processes. Additionally, it can be used to develop new diagnostic tools for various diseases.
Conclusion:
In conclusion, this compound is a peptide with significant potential in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications in various scientific research areas.
Métodos De Síntesis
H-Lys-lys-tyr-arg-tyr-tyr-leu-lys-pro-leu-cys-lys-lys-OH can be synthesized by solid-phase peptide synthesis (SPPS) method. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain on a solid resin support. The peptide chain is then cleaved from the resin and purified to obtain the final product.
Propiedades
Número CAS |
223596-96-1 |
|---|---|
Fórmula molecular |
C83H135N21O17S |
Peso molecular |
1731.2 g/mol |
Nombre IUPAC |
6-amino-2-[[6-amino-2-[[2-[[2-[[1-[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-(2,6-diaminohexanoylamino)hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C83H135N21O17S/c1-49(2)43-63(74(112)96-61(20-8-13-39-87)81(119)104-42-16-23-69(104)80(118)102-64(44-50(3)4)75(113)103-68(48-122)79(117)95-59(19-7-12-38-86)71(109)97-62(82(120)121)21-9-14-40-88)98-77(115)67(47-53-28-34-56(107)35-29-53)101-78(116)66(46-52-26-32-55(106)33-27-52)100-73(111)60(22-15-41-92-83(90)91)94-76(114)65(45-51-24-30-54(105)31-25-51)99-72(110)58(18-6-11-37-85)93-70(108)57(89)17-5-10-36-84/h24-35,49-50,57-69,105-107,122H,5-23,36-48,84-89H2,1-4H3,(H,93,108)(H,94,114)(H,95,117)(H,96,112)(H,97,109)(H,98,115)(H,99,110)(H,100,111)(H,101,116)(H,102,118)(H,103,113)(H,120,121)(H4,90,91,92) |
Clave InChI |
CQGKQEJRXHCYQY-UHFFFAOYSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N |
SMILES |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Pictogramas |
Irritant |
Secuencia |
KKYRYYLKPLCKK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[6-(Hydroxymethyl)-5-methyl-9-oxo-9H-xanthen-4-yl]acetic acid](/img/structure/B3253352.png)
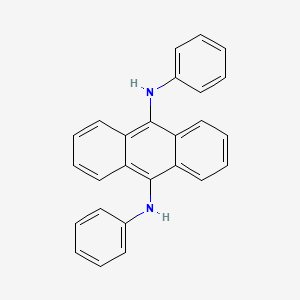
![Benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]-dichlororuthenium;tricyclohexylphosphane](/img/structure/B3253358.png)
![Piperidine, 1,3,4-trimethyl-4-[3-(1-methylethoxy)phenyl]-, (3S,4S)-](/img/structure/B3253369.png)
![2-[1-(aminomethyl)cyclobutyl]acetic Acid Hydrochloride](/img/structure/B3253374.png)
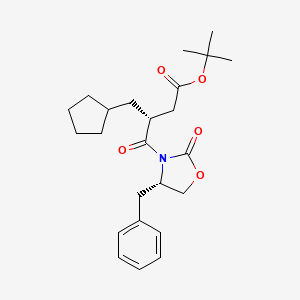
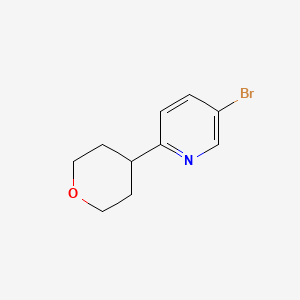

![2-(Benzo[d]oxazol-2-yl)benzaldehyde](/img/structure/B3253420.png)
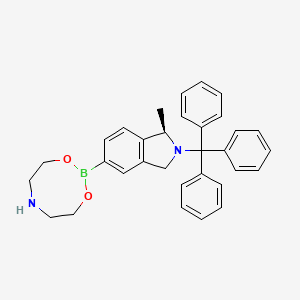
![7-Oxabicyclo[2.2.1]hept-5-en-2-amine](/img/structure/B3253426.png)
